N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
CAS No.: 689264-66-2
Cat. No.: VC4648078
Molecular Formula: C16H16N2OS
Molecular Weight: 284.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 689264-66-2 |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.38 |
| IUPAC Name | N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19) |
| Standard InChI Key | UFDPWGXDFVZEIZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3 |
Introduction
Synthesis and Analytical Characterization
Synthetic Methodology
The synthesis involves a coupling reaction between 2-(2-methyl-1H-indol-1-yl)ethylamine and thiophene-2-carboxylic acid, mediated by N,N'-dicyclohexylcarbodiimide (DCC) under reflux in dichloromethane. This method achieves amide bond formation with moderate yields, though optimization of reaction time and temperature could enhance efficiency.
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Reagent | DCC |
| Solvent | Dichloromethane |
| Temperature | Reflux (~40°C) |
| Reaction Time | 12–24 hours |
Analytical Techniques
While detailed spectroscopic data are lacking for this specific isomer, analogous compounds are characterized by:
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NMR: Distinct signals for indole protons (δ 7.2–7.6 ppm), thiophene protons (δ 6.9–7.4 ppm), and amide NH (δ 8.1–8.3 ppm).
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IR: Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm).
Physicochemical Properties
The compound’s physicochemical profile influences its bioavailability and therapeutic potential:
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Solubility: Predicted low aqueous solubility due to hydrophobic indole and thiophene rings.
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Lipophilicity: Calculated logP ~3.2 (estimated via analogous structures).
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.
| Target | Proposed Interaction |
|---|---|
| Actin Filaments | Inhibition of polymerization |
| GPCRs (e.g., D2R) | Allosteric modulation |
Future Research Directions
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Structural Optimization: Modifying the ethyl linker or substituting thiophene to enhance potency.
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Target Validation: Screening against actin-binding proteins and GPCRs to identify precise mechanisms.
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Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in vitro.
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Toxicological Profiling: Acute and chronic toxicity assays in model organisms.
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